Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylate is a complex organic compound belonging to the class of tricyclic carboxylates. This compound is characterized by its unique bicyclic structure and specific stereochemistry, which contributes to its potential applications in various fields of chemistry and biology.
This compound can be classified under the broader category of carboxylic acid derivatives due to the presence of a carboxylate functional group. The International Union of Pure and Applied Chemistry (IUPAC) name indicates its structural features, including its stereochemistry at multiple carbon centers. The compound's Chemical Abstracts Service (CAS) number is 176019-19-5, which uniquely identifies it in chemical databases.
The synthesis of methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylate typically involves multi-step organic reactions that may include cyclization and functional group transformations. While specific synthetic routes may vary, common methods include:
These methods require careful control of reaction conditions to ensure the desired stereochemistry is achieved.
The molecular formula for methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylate is , with a molecular weight of approximately 166.17 g/mol.
The compound's structural representation can be visualized using SMILES notation: C[C@H]1CC[C@H]2[C@@H](C(=O)OC)C1=C(C(=O)O)C2.
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylate can participate in various chemical reactions typical for carboxylates:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylate in biological systems may involve:
Quantitative data regarding binding affinities or kinetic parameters would require experimental studies involving biochemical assays.
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for predicting the behavior of the compound in various environments.
Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylate has potential applications in:
Further research could expand its applications in fields such as materials science or agrochemicals based on its reactivity and structural properties.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2